molecular formula C34H35FO5 B1311951 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride CAS No. 78153-79-4

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

Cat. No.: B1311951
CAS No.: 78153-79-4
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-BGSSSCFASA-N
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Description

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is a derivative of D-glucopyranose, characterized by the substitution of hydrogen atoms with benzyl groups at the 2, 3, 4, and 6 positions, and a fluoride group at the anomeric carbon. This compound is often utilized in organic synthesis, particularly in the preparation of glycosyl fluorides, which are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates .

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with various enzymes, including glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. The benzyl groups provide steric hindrance, which can influence the enzyme’s activity and specificity. Additionally, the fluoride group can act as a leaving group in enzymatic reactions, making this compound a valuable tool in studying enzyme mechanisms and kinetics .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of glycosyltransferases, leading to alterations in glycosylation patterns on proteins and lipids. These changes can impact cell signaling pathways, such as those involving receptor tyrosine kinases and G-protein coupled receptors, ultimately affecting cellular responses and functions . Additionally, this compound can modulate gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The benzyl groups provide hydrophobic interactions, while the fluoride group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. For example, this compound has been shown to inhibit certain glycosidases by binding to their active sites and preventing substrate access . Additionally, it can influence gene expression by modulating the glycosylation status of transcription factors, thereby affecting their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time, particularly in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in glycosylation patterns and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate glycosylation patterns and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects are crucial for determining the appropriate experimental conditions and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to glycosylation and carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosylated molecules . The compound can also affect metabolic flux by altering the availability of glycosyl donors and acceptors, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic benzyl groups can influence its distribution by promoting interactions with lipid membranes and other hydrophobic environments . Additionally, binding proteins can modulate its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often targeted to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of benzyl chloride in the presence of a base to protect the hydroxyl groups, followed by the reaction with diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for the protection and fluorination steps to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Glycosyl Azides: Formed by substitution of the fluoride group with azide.

    Glycosyl Thiols: Formed by substitution with thiols.

    Benzaldehyde Derivatives: Formed by oxidation of benzyl groups.

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is extensively used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of glycosylation processes and enzyme mechanisms.

    Medicine: In the development of glycosylated drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride: Similar structure but with an alpha configuration at the anomeric carbon.

    2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl Fluoride: Similar structure but derived from D-galactose.

Uniqueness

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is unique due to its beta configuration, which influences its reactivity and the types of glycosidic bonds it forms. This makes it particularly useful in the synthesis of beta-linked glycosides, which are prevalent in many biological systems .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-BGSSSCFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447063
Record name 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78153-79-4
Record name 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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